1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline
Description
1-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline is a heterocyclic compound featuring an isoquinoline core linked to a piperidine moiety substituted with a 5-chloropyrimidin-2-yloxy group.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-isoquinolin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-10-22-19(23-11-14)26-15-5-3-9-24(12-15)18(25)17-16-6-2-1-4-13(16)7-8-21-17/h1-2,4,6-8,10-11,15H,3,5,9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQESNDKJPCIWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Chloropyrimidine Moiety: This step involves the chlorination of a pyrimidine derivative using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.
Coupling Reactions: The chloropyrimidine and piperidine intermediates are coupled using nucleophilic substitution reactions, facilitated by bases such as potassium carbonate (K2CO3).
Isoquinoline Integration: The final step involves the incorporation of the isoquinoline core through condensation reactions, often using catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of catalysts like Pd/C can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the chloropyrimidine moiety are replaced by nucleophiles like amines or thiols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHClNO
- Molecular Weight : 400.9 g/mol
- Chemical Structure : The compound features a complex structure with a piperidine ring, a chloropyrimidine moiety, and an isoquinoline backbone.
Synthetic Approaches
Various synthetic routes have been explored to create derivatives of this compound, often involving the modification of the piperidine and pyrimidine components. Notable methods include:
- Nucleophilic Substitution Reactions : Used to introduce the chloropyrimidine group onto the piperidine backbone.
- Coupling Reactions : Employed to link the isoquinoline moiety with the piperidine derivative.
Anticancer Activity
Recent studies have highlighted the potential of this compound in targeting cancer cells. Research indicates that derivatives of chloropyrimidine exhibit promising anticancer properties by inhibiting key enzymes involved in tumor growth:
- Mechanism of Action : These compounds may act as inhibitors of thymidine kinase 1 (TK1), an enzyme implicated in DNA synthesis and repair in cancer cells .
- Case Study : A derivative demonstrated selective uptake in glioma cells, suggesting its utility in targeted cancer therapies .
Neurological Disorders
The isoquinoline framework is known for its neuroprotective properties. Compounds similar to 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline have been studied for their effects on neuroinflammation and neurodegeneration:
- Research Findings : Studies indicate that these compounds can modulate mitochondrial functions and reduce oxidative stress in neuronal cells .
- Potential Applications : They may serve as therapeutic agents in conditions like Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Activity
Chlorinated heterocycles, including those derived from this compound, have shown significant antimicrobial properties:
- Mechanism : The presence of chlorine enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes.
- Case Study : A series of chlorinated pyrimidines were evaluated for their antimicrobial efficacy against various pathogens, showing promising results .
Table 1: Biological Activities of Derivatives
Table 2: Synthetic Methods Overview
| Methodology | Description |
|---|---|
| Nucleophilic Substitution | Introduction of chloropyrimidine group |
| Coupling Reactions | Linking isoquinoline with piperidine derivatives |
Mechanism of Action
The mechanism of action of 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist to certain receptors, modulating their activity. In the case of G-protein-coupled receptors (GPCRs), the compound can influence signal transduction pathways, leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity: Isoquinoline vs. Pyridine Derivatives
highlights the enhanced antimicrobial potency of isoquinoline-based Ru(II) coordination complexes compared to pyridine analogs. For example:
- Isoquinoline complexes (e.g., 1-(1-benzyl-1,2,3-triazol-4-yl)isoquinoline) exhibit MIC values as low as 0.4 μM against Bacillus subtilis and Staphylococcus epidermidis.
- Pyridine analogs (e.g., 2-(1-benzyl-1,2,3-triazol-4-yl)pyridine) show 2.5- to 40-fold lower potency .
Key Insight: The isoquinoline scaffold introduces greater hydrophobicity, improving membrane penetration and target binding. This aligns with the enhanced activity of the target compound, which shares a similar isoquinoline core.
Receptor Affinity: Isoquinoline vs. Quinazoline Derivatives
compares isoquinoline and quinazoline derivatives as ligands for the A3 adenosine receptor (A3AR):
- Isoquinoline derivative VUF 8504 (4-methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide) demonstrates high A3AR affinity and selectivity over A1/A2A subtypes.
- Quinazoline derivative VUF 5574 (N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea) shows comparable affinity but reduced synthetic accessibility .
Structural Advantage: The bicyclic isoquinoline system provides a rigid, planar geometry that enhances receptor binding, a feature likely shared by the target compound.
Substituent Effects on Reactivity and Bioactivity
Chloropyrimidine Substituents
- describes a compound with a 5-chloropyrimidin-2-yl group attached to piperidine, yielding a 58% synthesis efficiency . Similar substituents in the target compound may enhance metabolic stability and halogen bonding.
- notes that electron-withdrawing groups (e.g., Cl) on pyrimidine or isoquinoline rings can hinder synthetic pathways but improve electrophilic reactivity in target interactions .
Piperidine-Carbonyl Linkage
Data Tables
Table 2: Substituent Effects on Reactivity and Bioactivity
Research Findings and Implications
Hydrophobicity and Potency: The isoquinoline core in the target compound likely confers superior antimicrobial and receptor-binding activity compared to pyridine or quinazoline analogs, as seen in and .
Synthetic Challenges : The 5-chloropyrimidin-2-yl and piperidine groups may complicate synthesis (e.g., moderate yields in ) but enhance drug-like properties.
Biological Activity
1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 375.8 g/mol. The compound features a chloropyrimidine moiety linked to a piperidine ring, which is further connected to an isoquinoline structure. This unique arrangement contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, such as soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation .
- Receptor Binding : It may also interact with G-protein-coupled receptors (GPCRs), influencing various signaling pathways that are crucial for cellular communication and function.
Antimicrobial Activity
Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of chloropyrimidine have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been investigated through in vivo studies. In one study, related compounds were found to significantly reduce inflammatory markers in animal models, suggesting that this compound may possess similar properties .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest good oral bioavailability and moderate clearance rates. However, further studies are required to fully elucidate its safety profile and any potential toxic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
